![molecular formula C12H16N4O B13000086 2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13000086.png)
2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines These compounds are known for their diverse chemical reactivity and wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-substituted 5-aminopyridine-4-carboxylic acids.
Formation of Pyrido[3,4-d]pyrimidine Core: The carboxylic acids are converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate
Introduction of Substituents: The amino and methylbutyl groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure selective functionalization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Substitution: The amino and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: It can be used in the development of new materials and chemical products, such as pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. For example, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as CDK inhibitors.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: A compound with a distinctive triheteroaryl structure, also known for its kinase inhibitory properties.
6-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones: Compounds with similar core structures but different substituents, leading to variations in reactivity and biological activity
Uniqueness
2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain kinases and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(1-amino-2-methylbutyl)-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O/c1-3-7(2)10(13)11-15-9-6-14-5-4-8(9)12(17)16-11/h4-7,10H,3,13H2,1-2H3,(H,15,16,17) |
InChI Key |
JQTFBPXJFVGEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NC2=C(C=CN=C2)C(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


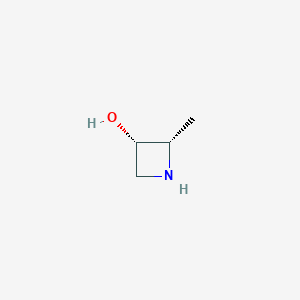
![3-Chlorobicyclo[1.1.1]pentan-1-amine](/img/structure/B13000010.png)
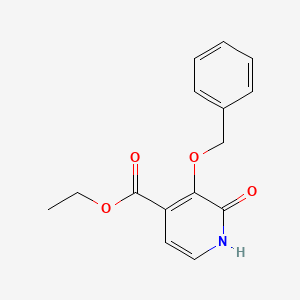
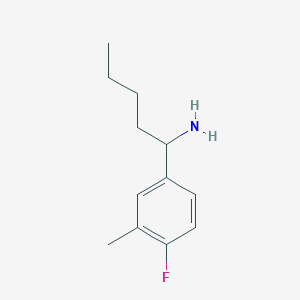
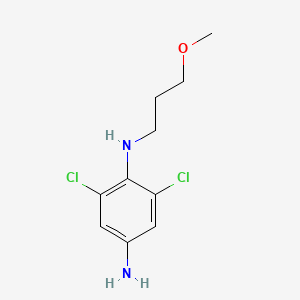
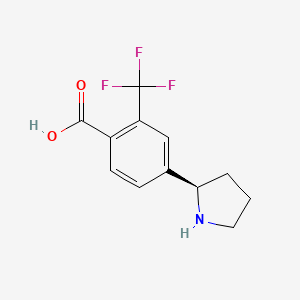

![1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13000049.png)
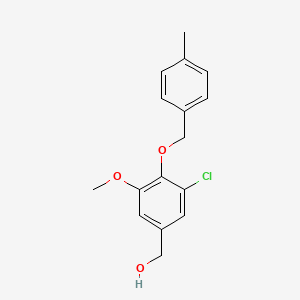
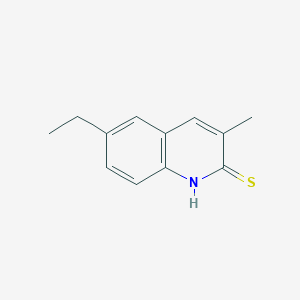
![3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)

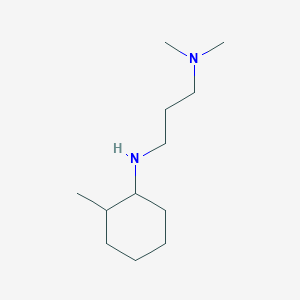
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13000091.png)
